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Compound of Interest

Compound Name: N-Butylurea

Cat. No.: B146187

Abstract

This technical guide provides a comprehensive analysis of the spectral data of N-Butylurea
(CAS No. 592-31-4), a key chemical intermediate in various industrial applications. Aimed at
researchers, scientists, and professionals in drug development, this document delves into the
elucidation of N-Butylurea's molecular structure through Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each
section offers a blend of theoretical principles, detailed experimental protocols, in-depth data
interpretation, and field-proven insights to ensure both scientific rigor and practical applicability.
The guide is structured to facilitate a deep understanding of the causality behind experimental
choices and to serve as a self-validating reference for the spectral characterization of N-
Butylurea.

Introduction: The Significance of N-Butylurea

N-Butylurea, with the molecular formula CsH12N20, is a monosubstituted urea derivative that
presents as an odorless, white crystalline solid.[1] Its bifunctional nature, possessing both a
hydrophilic urea moiety and a hydrophobic butyl group, makes it a versatile building block in
organic synthesis. Applications of N-Butylurea are found in agriculture as a fertilizer
component and in the pharmaceutical industry as a precursor for the synthesis of various
therapeutic agents.[2] Accurate and unambiguous characterization of this compound is
paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic
techniques are indispensable tools for this purpose, providing a detailed fingerprint of the
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molecule's structure and connectivity. This guide will systematically explore the H NMR, 13C
NMR, IR, and MS spectra of N-Butylurea.

Molecular Structure and Properties

A foundational understanding of N-Butylurea's structure is essential for interpreting its spectral
data.

Caption: Molecular Structure of N-Butylurea.

Table 1: Physicochemical Properties of N-Butylurea

Property Value Source
Molecular Formula CsH12N20 [1]
Molecular Weight 116.16 g/mol [1]
Appearance Odorless white solid [1]
Melting Point 95-98 °C [3]
Solubility Soluble in water, methanol [2]
CAS Number 592-31-4 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectral Data

The *H NMR spectrum of N-Butylurea provides information about the number of different types
of protons and their neighboring environments.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of N-Butylurea in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.[4]
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« Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Sequence: Standard single-pulse sequence.

[¢]

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-10 ppm.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or
an internal standard (e.g., TMS at O ppm).

Table 2: 1H NMR Spectral Data for N-Butylurea

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~5.4 brs 2H -NH:z
~5.4 br s 1H -NH-
3.11 t,J=7.0Hz 2H -NH-CH2-CHa2-
1.40 sextet, J =7.2 Hz 2H -CH2-CH2-CH2-
1.31 sextet, J=7.4 Hz 2H -CH2-CH2-CHs
0.90 t,J=7.3Hz 3H -CH2-CHs

Chemical shifts and coupling constants are approximate and can vary with solvent and
concentration.

Interpretation of the *H NMR Spectrum:

The *H NMR spectrum of N-Butylurea is consistent with its structure. The broad singlets
around 5.4 ppm are characteristic of the exchangeable protons of the primary (-NHz) and
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secondary (-NH-) amide groups. The downfield triplet at 3.11 ppm corresponds to the
methylene group directly attached to the nitrogen atom, deshielded by the electron-withdrawing
effect of the nitrogen. The two overlapping sextets in the aliphatic region (1.31-1.40 ppm) are
assigned to the two internal methylene groups of the butyl chain. The upfield triplet at 0.90 ppm
Is characteristic of the terminal methyl group. The splitting patterns (n+1 rule) confirm the
connectivity of the butyl chain.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of N-Butylurea in 0.7 mL of a deuterated solvent.[4]

 Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

¢ Acquisition Parameters:

[¢]

Pulse Sequence: Standard proton-decoupled pulse sequence.

[¢]

Number of Scans: 256 or more scans may be required due to the low natural abundance
of 13C.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-200 ppm.

e Processing: Process the data similarly to the 1H NMR spectrum.

Table 3: 3C NMR Spectral Data for N-Butylurea
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Chemical Shift (6, ppm) Assighment
158.5 C=0

39.5 -NH-CH2z-CH:-
325 -CH2-CH2-CHz-
20.0 -CH2-CH2-CHs
13.8 -CHz2-CHs

Chemical shifts are approximate and can vary with solvent.
Interpretation of the 3C NMR Spectrum:

The 13C NMR spectrum displays five distinct signals, corresponding to the five unique carbon
atoms in N-Butylurea. The most downfield signal at 158.5 ppm is assigned to the carbonyl
carbon of the urea group, which is significantly deshielded. The signals in the aliphatic region
are assigned to the four carbons of the butyl chain, with the carbon attached to the nitrogen
appearing at 39.5 ppm and the terminal methyl carbon at the most upfield position of 13.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of N-Butylurea with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.[5]

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

 Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
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e Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1.

e Background Correction: A background spectrum of the empty sample holder or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Table 4: IR Spectral Data for N-Butylurea

Wavenumber (cm~12) Intensity Assignment

N-H stretching (primary and

3430-3200 Strong, Broad ]

secondary amines)
2955, 2925, 2860 Medium-Strong C-H stretching (aliphatic)
~1655 Strong C=0 stretching (Amide | band)
~1620 Medium N-H bending (primary amine)

) N-H bending (secondary

~1560 Medium ] ]

amine, Amide Il band)
~1465 Medium C-H bending (CH2)

Interpretation of the IR Spectrum:

The IR spectrum of N-Butylurea exhibits characteristic absorption bands confirming its
structure. The broad band in the 3430-3200 cm~1 region is indicative of N-H stretching
vibrations from both the primary and secondary amine groups, with the broadening suggesting
hydrogen bonding. The sharp peaks in the 2955-2860 cm~! range are due to the C-H
stretching of the butyl group's methylene and methyl groups. A very strong absorption around
1655 cm~1 is the characteristic C=0 stretching vibration of the urea carbonyl group (Amide |
band). The bands around 1620 cm~* and 1560 cm~! are attributed to the N-H bending
vibrations of the primary and secondary amine groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.
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Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of N-Butylurea into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[6]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Table 5: Mass Spectrometry Data for N-Butylurea

m/z Relative Intensity Assignment

116 Moderate [M]* (Molecular lon)

73 High [M - CsH7]*

58 High [C2HsN20]*

44 Base Peak [CH4N20]* or [CONH2]*
43 High [CsH7]*

30 High [CHaN]*

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum of N-Butylurea shows a molecular ion peak [M]* at m/z 116, which
corresponds to its molecular weight. The fragmentation pattern is characteristic of a urea
derivative. The base peak at m/z 44 is likely due to the cleavage of the C-N bond, forming a
stable [CONHz]* fragment or a rearranged [CH4N20]* ion. The peak at m/z 73 arises from the
loss of a propyl radical (CsH7). The peak at m/z 58 can be attributed to a McLafferty-type
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rearrangement. The presence of a peak at m/z 43 corresponds to the butyl cation [CaHs]*, and
the peak at m/z 30 is likely due to the [CHaN]* fragment.

[C2HsN20]* - C2H20 [CHaN]*
m/z =73 m/z = 30
-CsH7
McLafferty [CHaN20]*
Rearrangement m/z = 58

- CaHo’

) [CONHz]*
% —
[CaHo]*
m/z = 57

Click to download full resolution via product page

N-Butylurea
[CsH12N20]
m/z = 116

Caption: Proposed Mass Spectrometry Fragmentation Pathway for N-Butylurea.

Conclusion

The collective evidence from *H NMR, 13C NMR, IR, and Mass Spectrometry provides a robust
and unequivocal structural confirmation of N-Butylurea. Each technique offers complementary
information, from the detailed carbon-hydrogen framework provided by NMR to the
identification of functional groups by IR and the confirmation of molecular weight and
fragmentation patterns by MS. The experimental protocols and data interpretations presented
in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable
characterization of this important chemical compound. The application of these analytical
techniques with a thorough understanding of their underlying principles is fundamental to
maintaining high standards of scientific integrity and quality in research and development.

References

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid,
Liquid & Gas Techniques.

o lowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

e SpectraBase. Butylurea.

o NIST WebBook. Urea, butyl-.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b146187?utm_src=pdf-body-img
https://www.benchchem.com/product/b146187?utm_src=pdf-body
https://www.benchchem.com/product/b146187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Bitesize Bio. Making Molecules Fly: lonization Methods in Mass Spectrometry.

» Royal Society of Chemistry. Supplementary Information.

e Springer Nature Experiments. A guide to small-molecule structure assignment through
computation of (1H and 13C) NMR chemical shifts.

e PubMed Central. NMR Characterization of RNA Small Molecule Interactions.

» lowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

e Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

o Wikipedia. Mass spectrometry.

o Chemistry LibreTexts. 4.2: IR Spectroscopy.

o ResearchGate. General proposed fragmentation pathway of the protonated substituted urea.

e Oregon State University. 1H NMR Spectra and Peak Assignment.

e Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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